molecular formula C8H9Cl2N3S B1302682 4-(3,4-Dichlorobenzyl)-3-thiosemicarbazide CAS No. 206559-55-9

4-(3,4-Dichlorobenzyl)-3-thiosemicarbazide

Cat. No. B1302682
CAS RN: 206559-55-9
M. Wt: 250.15 g/mol
InChI Key: MVZAMZJSSMCETJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(3,4-Dichlorobenzyl)-3-thiosemicarbazide” is a complex organic compound. The “3,4-Dichlorobenzyl” part suggests the presence of a benzyl group (a benzene ring attached to a CH2 group) with two chlorine atoms attached to the 3rd and 4th carbon atoms of the benzene ring. The “3-thiosemicarbazide” part suggests the presence of a semicarbazide group (a functional group consisting of a carbonyl adjacent to an amine) with a sulfur atom attached .


Molecular Structure Analysis

The exact molecular structure of “4-(3,4-Dichlorobenzyl)-3-thiosemicarbazide” would depend on the specific locations of the functional groups and atoms within the molecule. Unfortunately, without more specific information or experimental data, it’s not possible to provide a detailed molecular structure analysis .


Chemical Reactions Analysis

The chemical reactions involving “4-(3,4-Dichlorobenzyl)-3-thiosemicarbazide” would depend on the specific conditions and reactants present. The compound contains several functional groups that could potentially react, including the benzyl group, the chlorine atoms, and the thiosemicarbazide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(3,4-Dichlorobenzyl)-3-thiosemicarbazide” would depend on its specific molecular structure. Some general properties can be inferred from its structure, such as its likely insolubility in water and potential reactivity due to the presence of the chlorine atoms and the thiosemicarbazide group .

Scientific Research Applications

Affinity Towards Sisma-1 and Sigma-2 Receptors

The compound has been investigated for its affinity towards Sisma-1 and Sigma-2 receptors . These receptors are significant in the field of neuroscience and pharmacology, and compounds that interact with them can have potential therapeutic applications.

Pharmaceutical Intermediate

“4-(3,4-Dichlorobenzyl)-3-thiosemicarbazide” can be used as a pharmaceutical intermediate . This means it can be used in the synthesis of various pharmaceutical drugs.

Synthesis of Heterocyclic Compounds

This compound is part of a class of heterocyclic compounds that have garnered interest for their unique chemical and physical properties. These compounds often exhibit a wide range of biological activities, making them significant in medicinal chemistry and material science.

Antimicrobial Activity

Thiadiazolo derivatives, which include “4-(3,4-Dichlorobenzyl)-3-thiosemicarbazide”, exhibit a range of chemical properties, including antimicrobial activities. These activities are attributed to the compound’s ability to interact with biological targets, demonstrating the potential for pharmaceutical applications.

Anti-inflammatory Activity

In addition to antimicrobial activities, thiadiazolo derivatives also exhibit anti-inflammatory activities. This makes them potentially useful in the treatment of conditions characterized by inflammation.

Anticancer Activity

The synthesis and in vitro anticancer activity study on a similar derivative showcases the chemical reactivity and potential application of such compounds. This suggests that “4-(3,4-Dichlorobenzyl)-3-thiosemicarbazide” could also have potential anticancer applications.

Antiallergy Activity

Studies have also explored the synthesis of derivatives like [1,3,4]thiadiazolo [3,2-a]-1,2,3-triazolo [4,5-d]pyrimidin-9 (3H)-one, showing significant antiallergic activities.

Material Science Applications

The unique chemical and physical properties of “4-(3,4-Dichlorobenzyl)-3-thiosemicarbazide” and its derivatives make them significant in material science. They could potentially be used in the development of new materials with desirable properties.

Future Directions

The future research directions for “4-(3,4-Dichlorobenzyl)-3-thiosemicarbazide” would depend on its potential applications. If it shows promise as a pharmaceutical, for example, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy .

properties

IUPAC Name

1-amino-3-[(3,4-dichlorophenyl)methyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N3S/c9-6-2-1-5(3-7(6)10)4-12-8(14)13-11/h1-3H,4,11H2,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZAMZJSSMCETJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CNC(=S)NN)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374156
Record name 4-(3,4-Dichlorobenzyl)-3-thiosemicarbazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-Dichlorobenzyl)-3-thiosemicarbazide

CAS RN

206559-55-9
Record name N-[(3,4-Dichlorophenyl)methyl]hydrazinecarbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=206559-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3,4-Dichlorobenzyl)-3-thiosemicarbazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 206559-55-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.